![molecular formula C16H25NO2S B14226655 Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- CAS No. 825601-61-4](/img/structure/B14226655.png)
Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- is a four-membered nitrogen-containing heterocycle Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azetidines often involves [2+2] cycloaddition reactions. One common method is the aza Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an imine and an alkene . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Industrial Production Methods
Industrial production of azetidines typically involves large-scale cycloaddition reactions under controlled conditions The use of metal catalysts and optimized reaction parameters can enhance yield and selectivity
Analyse Des Réactions Chimiques
Types of Reactions
Azetidines undergo various chemical reactions, including:
Oxidation: Azetidines can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert azetidines to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and amines are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines.
Applications De Recherche Scientifique
Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- has several applications in scientific research:
Medicinal Chemistry: Azetidines are used as building blocks in drug discovery due to their unique ring strain and reactivity.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex molecules.
Polymer Chemistry: Azetidines are used in the synthesis of polymers with unique properties, such as antibacterial coatings and CO2 adsorption materials.
Mécanisme D'action
The mechanism of action of azetidines involves the ring strain, which makes the nitrogen atom more reactive. This reactivity allows azetidines to participate in various chemical reactions, including cycloadditions and nucleophilic substitutions. The molecular targets and pathways involved depend on the specific application and the functional groups present on the azetidine ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness
Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- is unique due to its balance of ring strain and stability, making it more stable than aziridines but more reactive than pyrrolidines . This balance allows for versatile applications in various fields of research and industry.
Propriétés
Numéro CAS |
825601-61-4 |
|---|---|
Formule moléculaire |
C16H25NO2S |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
(2R)-2-hexyl-1-(4-methylphenyl)sulfonylazetidine |
InChI |
InChI=1S/C16H25NO2S/c1-3-4-5-6-7-15-12-13-17(15)20(18,19)16-10-8-14(2)9-11-16/h8-11,15H,3-7,12-13H2,1-2H3/t15-/m1/s1 |
Clé InChI |
BTZWYGDKRAALMZ-OAHLLOKOSA-N |
SMILES isomérique |
CCCCCC[C@@H]1CCN1S(=O)(=O)C2=CC=C(C=C2)C |
SMILES canonique |
CCCCCCC1CCN1S(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonamide, 4-[3-(2-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14226578.png)
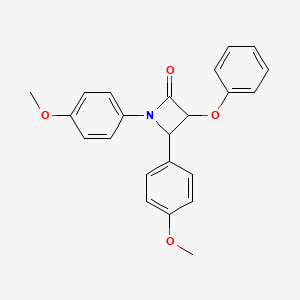
![N-[3-(1-hydroxyethyl)phenyl]-3-methylbenzamide](/img/structure/B14226596.png)
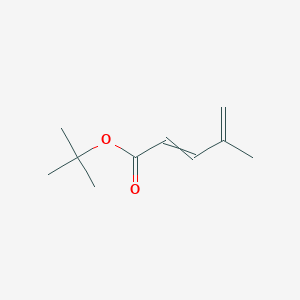
![n-{2-Fluoro-4-[hydroxy(phenyl)methyl]phenyl}methanesulfonamide](/img/structure/B14226611.png)

![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226633.png)
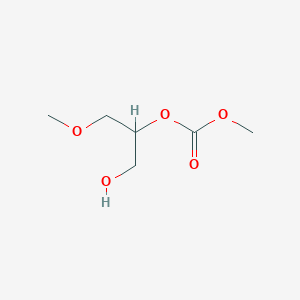
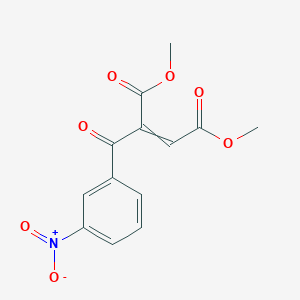
![Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]-](/img/structure/B14226648.png)
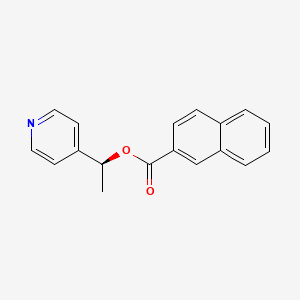
![2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine](/img/structure/B14226656.png)
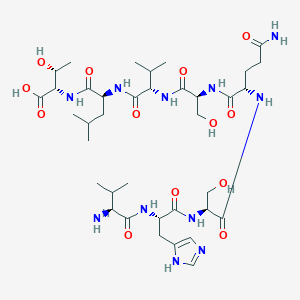
![3-Bromo-2-[(trifluoromethyl)sulfanyl]propan-1-ol](/img/structure/B14226660.png)
